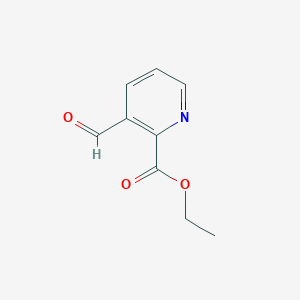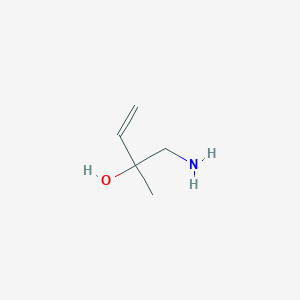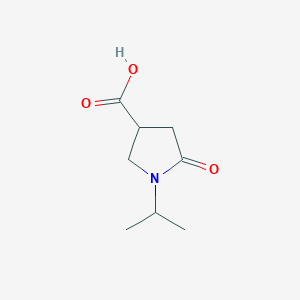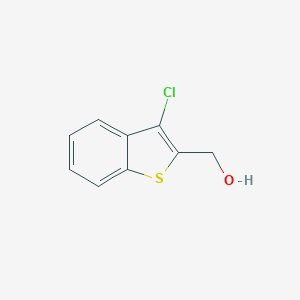
Methyl 6-bromo-5-methoxypicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-bromo-5-methoxypicolinate” is a chemical compound with the IUPAC name “methyl 6-bromo-5-methoxy-2-pyridinecarboxylate”. It has a molecular weight of 246.06 . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-5-methoxypicolinate” is1S/C8H8BrNO3/c1-12-6-4-3-5 (8 (11)13-2)10-7 (6)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-methoxypicolinate” is a white to yellow solid . It has a molecular weight of 246.06 . The compound’s InChI code is1S/C8H8BrNO3/c1-12-6-4-3-5 (8 (11)13-2)10-7 (6)9/h3-4H,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Telescoping Process in Drug Discovery : A key intermediate in drug discoveries, related to Methyl 6-bromo-5-methoxypicolinate, was synthesized through an improved process, reducing isolation steps and increasing yield, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antioxidant Activity of Marine Algae : Research on marine red algae, Rhodomela confervoides, led to the isolation of bromophenols with significant antioxidant activity, suggesting potential for food preservation and pharmaceutical applications (Li et al., 2011).
Antimicrobial and Anti-inflammatory Compounds : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized, showing potent antibacterial activity and promising anti-inflammatory effects, indicating their potential in developing new therapeutic agents (Al-Abdullah et al., 2014).
Tubulin Polymerization Inhibitors : Compounds featuring a 6-methoxyquinoline moiety were synthesized and evaluated as inhibitors of steroid 5alpha reductases, with implications for cancer research and treatment development (Baston et al., 2000).
Novel Fluorescent Dyes for Biological Applications
- Fluorescent Indicators for Halide Ions : Development of fluorescent halide-sensitive quinolinium dyes, with potential applications in physiological measurements and biological halide-sensing (Geddes et al., 2001).
Organic Synthesis Methodologies
Efficient Synthesis of Bromophenols : Studies on the synthesis of bromophenols and their derivatives from the marine red alga Rhodomela confervoides, showcasing methodologies for creating compounds with radical scavenging activity, which is vital for developing natural antioxidants (Li et al., 2012).
Microwave-Assisted Cleavage of Methyl Phenyl Ethers : A novel method for rapid demethylation of methyl phenyl ethers, important for synthesizing desmethyl precursors and removing protecting groups in pharmaceutical chemistry (Fredriksson & Stone-Elander, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 6-bromo-5-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDJWOBRSKPSMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446516 |
Source


|
| Record name | Methyl 6-bromo-5-methoxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-methoxypicolinate | |
CAS RN |
170235-18-4 |
Source


|
| Record name | Methyl 6-bromo-5-methoxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

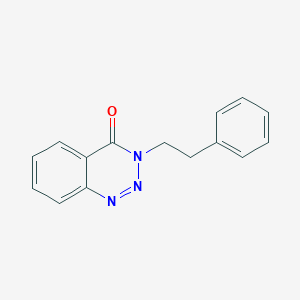

![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)





